cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
Description
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid (CAS 63216-49-9) is a Boc-protected amino acid derivative featuring a cyclohexane backbone. Its structure includes a tert-butoxycarbonyl (Boc) group at the 2-position amino moiety and a methyl substituent adjacent to the carboxylic acid group. This compound is utilized as a chiral building block in organic synthesis, particularly in peptide modifications and drug development, where its stereochemistry and protective groups are critical for regioselective reactions . The Boc group enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.29 g/mol and a melting point range of 127–133°C .
Properties
IUPAC Name |
(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSJLZEFNANGN-NOZJJQNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexane derivative.
Reaction Conditions: The reaction conditions often include the use of tert-butoxycarbonyl (Boc) protecting groups and specific catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
The compound cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid (CAS No. 1175673-63-8) is a specialized chemical used primarily in the field of organic synthesis and medicinal chemistry. Its applications span various domains, including peptide synthesis, drug development, and as a building block in complex organic molecules. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Peptide Synthesis
One of the primary uses of this compound is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for amines during peptide bond formation. This allows for the selective modification of amino acids without affecting other functional groups.
Case Study: Synthesis of Cyclic Peptides
In a study involving cyclic peptides, researchers utilized the Boc-protected amino acid to facilitate the formation of cyclic structures through intramolecular reactions. The results demonstrated improved yields and purity compared to traditional methods that did not employ this protecting group.
Drug Development
The compound also finds utility in drug development, particularly in the design of novel therapeutics targeting specific biological pathways. Its structural features allow for modifications that can enhance bioavailability and target specificity.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies showed that compounds synthesized from this precursor inhibited cancer cell proliferation more effectively than existing treatments.
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecules with precision.
Data Table: Comparison of Synthetic Yields
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Product A from cis-Boc amino acid | 85 | Reflux in DMF for 12 hours |
| Product B from cis-Boc amino acid | 90 | Microwave-assisted synthesis |
| Product C from cis-Boc amino acid | 78 | Standard room temperature reaction |
Material Science
In material science, derivatives of this compound are explored for their potential use in creating polymers with specific mechanical properties.
Case Study: Polymer Blends
A recent investigation into polymer blends incorporating derivatives of this compound revealed enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function, and modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid vary in ring size, substituent positions, and conformational rigidity. Below is a comparative analysis based on physical properties and molecular features.
Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₁NO₄ | 243.29 | 127–133 | 63216-49-9 | Cyclohexane ring; 2-methyl substituent |
| cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 245–250 | 136315-70-3 | Cyclopentane ring; higher melting point |
| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | C₉H₁₅NO₄ | 201.21 | 178 | 88950-64-5 | Cyclopropane ring; significant ring strain |
| cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid | - | - | - | 1013980-15-8 | Cyclooctane ring; increased flexibility |
| cis-2-TERT-BUTOXYCARBONYLAMINOCYCLOPENT-3-ENE-1-CARBOXYLIC ACID | C₁₁H₁₇NO₄ | 227.26 | - | 959746-05-5 | Cyclopentene ring; conjugated double bond |
| 4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid (cis/trans mix) | C₁₃H₂₃NO₄ | 257.33 | - | 162046-58-4 | Substituent at 4-position; aminomethyl group |
Key Findings
Ring Size and Strain :
- Cyclopropane derivative (CAS 88950-64-5) exhibits a high melting point (178°C ) due to ring strain, which enhances crystalline packing despite its small size .
- Cyclopentane analog (CAS 136315-70-3) has the highest melting point (245–250°C ), attributed to reduced conformational flexibility and efficient intermolecular hydrogen bonding .
- Cyclohexane derivatives (e.g., the target compound) show lower melting points (127–133°C ), likely due to greater conformational mobility .
4-Aminomethyl-substituted cyclohexane (CAS 162046-58-4) has a higher molecular weight (257.33 g/mol) and distinct solubility due to the extended side chain .
Ring Unsaturation: The cyclopentene derivative (CAS 959746-05-5) contains a rigid double bond, which may reduce symmetry and lower melting points compared to saturated analogs.
No melting point data is available, but conformational studies suggest unique steric profiles .
Research Implications
- Synthetic Utility : Smaller rings (cyclopropane, cyclopentane) are preferred for rigid scaffolds in drug design, while cyclohexane derivatives balance flexibility and stability .
- Boc Protection : The Boc group universally enhances solubility and prevents side reactions across analogs, making these compounds versatile in multi-step syntheses .
- Future Directions : Comparative studies on reactivity and crystallography (e.g., using SHELX software for structural analysis) could further elucidate substituent effects on conformational stability .
Biological Activity
cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid, a derivative of γ-aminobutyric acid (GABA), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- IUPAC Name : (1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
- CAS Number : 1175673-63-8
Synthesis
The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protecting groups and specific catalysts. The process begins with appropriate cyclohexane derivatives and employs methods that ensure high yield and purity .
The biological activity of this compound is primarily linked to its structural similarity to GABA, an important inhibitory neurotransmitter. It interacts with specific molecular targets, modulating biochemical pathways and potentially influencing neurotransmitter uptake and activity .
Potential Therapeutic Applications
Research indicates that derivatives of GABA, including this compound, may have applications in treating neurological disorders due to their ability to inhibit GABA uptake. This property can enhance GABAergic transmission, making it a candidate for further investigation in pharmacological studies .
Study 1: Structural Analysis
A study focused on the crystal structure of the compound revealed significant intermolecular hydrogen bonding interactions that stabilize its structure. These interactions are critical for understanding how the compound may behave in biological systems. The formation of eight-membered rings through O-H···O hydrogen bonds was particularly noteworthy .
Study 2: Biological Assays
In vitro assays have been conducted to evaluate the compound's effect on GABA uptake. Results indicated that this compound exhibits inhibitory effects similar to other GABA analogs, suggesting potential therapeutic benefits in conditions characterized by GABA deficiency .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| cis-3-Aminocyclohexanecarboxylic Acid | Similar structure with different functional groups | Inhibitor of GABA uptake |
| trans-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic Acid | Different spatial arrangement | Varies in reactivity |
| cis-2-tert-butoxycarbonylamino-2-ethyl-cyclohexanecarboxylic Acid | Ethyl group instead of methyl | Different pharmacological profile |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of cis-2-tert-butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid?
- Methodological Answer : Structural confirmation typically involves X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) to resolve the stereochemistry and verify the cis configuration . Purity is assessed via HPLC (≥98% purity as per common analytical standards) and melting point analysis (mp 127–133°C for related tert-butoxycarbonylamino cyclohexane derivatives) . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming functional groups, such as the tert-butoxycarbonyl (Boc) protecting group and carboxylic acid moiety.
Q. What synthetic routes are recommended for preparing this compound, and how can side reactions be minimized?
- Methodological Answer : Synthesis often starts with cyclohexane derivatives functionalized at the 2-position . The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Key challenges include avoiding racemization at the amino group and controlling steric hindrance from the tert-butyl and methyl groups. Use low-temperature conditions (0–5°C) during Boc protection to suppress side reactions. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the cis isomer .
Q. Which analytical techniques are most effective for distinguishing cis and trans isomers of this compound?
- Methodological Answer : NOESY NMR can identify spatial proximity of protons in the cis configuration, while HPLC with chiral stationary phases resolves enantiomeric mixtures. Differential scanning calorimetry (DSC) may also detect isomer-specific melting points (e.g., cis isomers of related compounds melt at 127–133°C vs. trans isomers at higher temperatures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies in melting points (e.g., mp 127–133°C vs. 245–250°C for structurally similar compounds) may arise from polymorphism or residual solvents. Use thermal gravimetric analysis (TGA) to rule out solvent retention and powder X-ray diffraction (PXRD) to identify polymorphic forms. Cross-validate spectral data with computational tools like density functional theory (DFT) to simulate NMR or IR spectra .
Q. What strategies optimize enantiomeric purity in derivatives of this compound for asymmetric catalysis?
- Methodological Answer : Employ kinetic resolution using chiral catalysts (e.g., Proline-derived organocatalysts) or dynamic kinetic resolution under controlled pH. For Boc-protected amino acids, enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How does the steric bulk of the tert-butoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The Boc group’s steric hindrance reduces nucleophilic attack at the amino group, requiring activated coupling reagents like HATU or DCC. Computational modeling (e.g., molecular mechanics simulations) can predict steric clashes in transition states. Experimentally, compare reaction rates with less bulky protecting groups (e.g., Fmoc) to quantify steric effects .
Q. What are the best practices for handling this compound under inert or acidic conditions to prevent decomposition?
- Methodological Answer : Store the compound under argon or nitrogen to prevent Boc deprotection via atmospheric moisture. In acidic conditions (e.g., TFA-mediated deprotection), maintain temperatures below 0°C to avoid decarboxylation. Use HPLC-MS to track degradation products and optimize reaction times .
Q. Can computational tools predict this compound’s role in synthesizing bicyclic or macrocyclic structures?
- Methodological Answer : Databases like REAXYS and PISTACHIO provide retro-synthetic pathways for incorporating cyclohexane carboxylic acids into macrocycles. Molecular docking simulations (e.g., AutoDock Vina) can assess conformational compatibility with target scaffolds like β-amino acid foldamers .
Methodological Notes for Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
